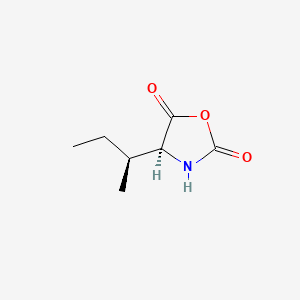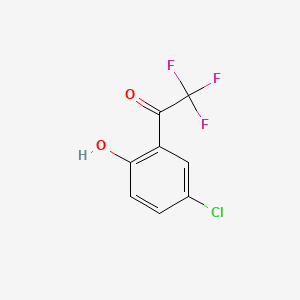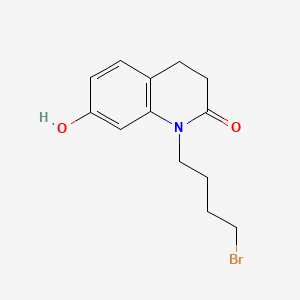![molecular formula C20H32O3 B570835 (3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol CAS No. 115940-72-2](/img/structure/B570835.png)
(3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol is a hydroazulenoid diterpene isolated from the brown seaweed genus Dictyota, specifically from species collected in the Canary Islands . This compound is part of a group of diterpenes known for their diverse biological activities, including anti-proliferative, anti-microbial, antiviral, antioxidant, anti-inflammatory, and anti-hyperpigmentation properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol involves complex organic reactions typically starting from simpler diterpene precursors. The exact synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. Generally, the synthesis involves multiple steps of cyclization, oxidation, and functional group modifications under controlled conditions.
Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its extraction from natural sources being more feasible. The extraction process involves collecting the seaweed, followed by solvent extraction and chromatographic purification to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: (3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the desired substituent but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying diterpene synthesis and reactivity.
Biology: Investigated for its role in marine ecology and its interactions with other marine organisms.
Medicine: Explored for its anti-cancer, anti-viral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of (3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol involves its interaction with cellular pathways and molecular targets. It is believed to exert its effects by modulating signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets are still under investigation, but it is known to interact with various enzymes and receptors involved in these pathways .
Vergleich Mit ähnlichen Verbindungen
Dictyotriol C and E: Other hydroazulenoid diterpenes isolated from the same genus.
Pachydictyol A: Another diterpene with similar biological activities.
Dictyodial: Known for its anti-microbial properties.
Uniqueness: (3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol is unique due to its specific structural features and the combination of biological activities it exhibits. While other diterpenes share some of its properties, this compound’s specific effects on anti-hyperpigmentation and its potential in cosmetic applications set it apart .
Eigenschaften
CAS-Nummer |
115940-72-2 |
|---|---|
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.473 |
IUPAC-Name |
(3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol |
InChI |
InChI=1S/C20H32O3/c1-11(2)17(21)9-7-12(3)16-10-18(22)14(5)15-8-6-13(4)19(15)20(16)23/h6,12,15-23H,1,5,7-10H2,2-4H3/t12-,15+,16+,17+,18+,19-,20-/m1/s1 |
InChI-Schlüssel |
BJMXLMHAHQUQQH-GQWZGNBESA-N |
SMILES |
CC1=CCC2C1C(C(CC(C2=C)O)C(C)CCC(C(=C)C)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


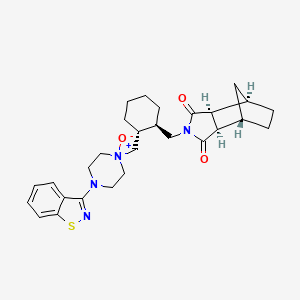
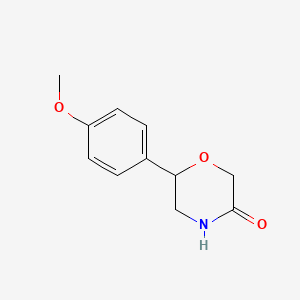
![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B570756.png)
![(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B570758.png)
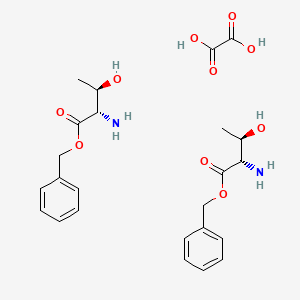
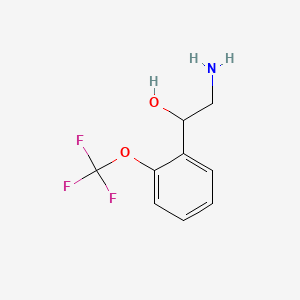
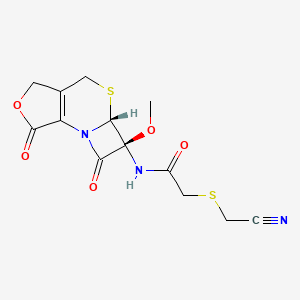
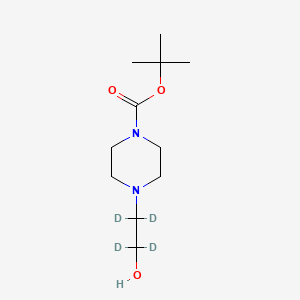
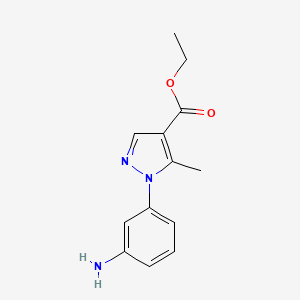
![4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B570771.png)
